Hexahydroxyiminocyclohexane
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Overview
Description
Hexahydroxyiminocyclohexane, also known as cyclohexanone oxime, is an organic compound with the molecular formula C₆H₁₁NO. It is a colorless solid that plays a crucial role as an intermediate in the production of nylon 6, a widely used polymer. This compound is characterized by the presence of an oxime functional group, which is a nitrogen-containing group derived from hydroxylamine.
Preparation Methods
Synthetic Routes and Reaction Conditions: Hexahydroxyiminocyclohexane can be synthesized through the condensation reaction between cyclohexanone and hydroxylamine. The reaction proceeds as follows:
C6H10CO+H2NOH→C6H10C=NOH+H2O
This reaction typically requires acidic or basic conditions to facilitate the condensation process .
Industrial Production Methods: An alternative industrial route involves the reaction of cyclohexane with nitrosyl chloride, which is a free radical reaction. This method is advantageous because cyclohexane is more cost-effective than cyclohexanone .
Chemical Reactions Analysis
Types of Reactions: Hexahydroxyiminocyclohexane undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various products depending on the conditions and reagents used.
Reduction: The compound can be reduced by sodium amalgam to produce cyclohexylamine.
Substitution: It can undergo substitution reactions where the oxime group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium amalgam is a typical reducing agent used for this compound.
Substitution: Various acids and bases can be used to facilitate substitution reactions.
Major Products Formed:
Scientific Research Applications
Hexahydroxyiminocyclohexane has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the production of ε-caprolactam.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals.
Mechanism of Action
The mechanism by which hexahydroxyiminocyclohexane exerts its effects involves the interaction of its oxime group with various molecular targets. In the Beckmann rearrangement, the oxime group undergoes a migration to form an amide, which is a crucial step in the synthesis of ε-caprolactam. This reaction involves the formation of a cyclic intermediate, which then rearranges to produce the final product .
Comparison with Similar Compounds
Hexahydroxyiminocyclohexane can be compared with other oxime compounds, such as:
Acetoxime: Similar in structure but derived from acetone.
Benzaldoxime: Derived from benzaldehyde and has different reactivity due to the aromatic ring.
Butanone oxime: Derived from butanone and used in similar applications.
Uniqueness: this compound is unique due to its role in the production of nylon 6, which is not a common application for other oxime compounds. Its ability to undergo the Beckmann rearrangement efficiently makes it particularly valuable in industrial applications .
Properties
Molecular Formula |
C6H6N6O6 |
---|---|
Molecular Weight |
258.15 g/mol |
IUPAC Name |
N-[3,5-bis(hydroxyamino)-2,4,6-trinitrosophenyl]hydroxylamine |
InChI |
InChI=1S/C6H6N6O6/c13-7-1-2(8-14)4(10-16)6(12-18)5(11-17)3(1)9-15/h7,10-11,13,16-17H |
InChI Key |
WTAMEWBCGLRBIF-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(C(=C(C(=C1N=O)NO)N=O)NO)N=O)NO |
Origin of Product |
United States |
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